

# Physical and chemical properties of 6-Amino-1H-indole-4-carboxylic acid

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## Compound of Interest

**Compound Name:** 6-Amino-1H-indole-4-carboxylic acid

**Cat. No.:** B1288917

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## An In-Depth Technical Guide to 6-Amino-1H-indole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **6-Amino-1H-indole-4-carboxylic acid** (CAS No: 885520-34-3), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its structural features, physicochemical parameters, spectral characteristics, and reactivity profile. Furthermore, it outlines detailed experimental protocols for the determination of its key properties and discusses its potential applications, drawing upon data from authoritative sources to ensure scientific integrity and practical relevance for researchers in the field.

## Introduction

**6-Amino-1H-indole-4-carboxylic acid** belongs to the indole family, a core scaffold in a multitude of biologically active compounds. The presence of both an amino group and a carboxylic acid group on the indole ring system imparts this molecule with a unique combination of acidic and basic properties, making it a versatile building block in the synthesis

of novel pharmaceutical agents. Understanding its fundamental physical and chemical characteristics is paramount for its effective utilization in drug design and development, enabling researchers to predict its behavior in biological systems and to devise appropriate synthetic and analytical methodologies.

## Molecular Structure and Identifiers

The foundational step in characterizing any chemical compound is to establish its unequivocal identity through its molecular structure and associated identifiers.

Molecular Structure:

Caption: Chemical structure of **6-Amino-1H-indole-4-carboxylic acid**.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	885520-34-3	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	
Molecular Weight	176.17 g/mol	
MDL Number	MFCD03094985	

## Physical Properties

The physical properties of a compound are critical for its handling, formulation, and absorption characteristics in a biological system.

Table 2: Physical Properties of **6-Amino-1H-indole-4-carboxylic acid** and Related Compounds

Property	Value	Notes	Source
Appearance	Light brown solid	[2]	
Melting Point	75-79 °C	For the related compound 6-Aminoindole. The carboxylic acid derivative is expected to have a higher melting point.	
Solubility	Low water solubility is likely.	Given the aromatic indole core, solubility in organic solvents like DMSO and methanol is expected to be higher than in water.	[2]
pKa	Predicted values suggest it has both acidic and basic properties.	The carboxylic acid group is acidic, while the amino group and the indole nitrogen are basic.	

## Spectroscopic Data

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and purity.

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, the N-H proton of the indole, the amino group protons, and the carboxylic acid proton. The aromatic protons will likely appear in the range of 6.5-8.0 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (>10 ppm). The amino group protons will likely appear as a broad singlet, and the indole N-H proton will also be a singlet in a similar region.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons of the indole ring will appear in the range of 100-140 ppm.

The IR spectrum of **6-Amino-1H-indole-4-carboxylic acid** is expected to exhibit characteristic absorption bands for its functional groups:

- O-H stretch: A very broad band in the region of 2500-3300  $\text{cm}^{-1}$  is characteristic of the carboxylic acid O-H group, which is involved in hydrogen bonding.[3]
- N-H stretch: One or two sharp to moderately broad peaks in the region of 3300-3500  $\text{cm}^{-1}$  corresponding to the amino group and the indole N-H.
- C=O stretch: A strong, sharp absorption band around 1680-1710  $\text{cm}^{-1}$  for the carbonyl group of the carboxylic acid.[3]
- C=C stretch: Aromatic C=C stretching vibrations will appear in the 1450-1600  $\text{cm}^{-1}$  region.[4]
- C-N stretch: Absorptions in the 1250-1350  $\text{cm}^{-1}$  region.

Indole and its derivatives typically exhibit strong UV absorption due to their aromatic nature. The UV-Vis spectrum is expected to show characteristic absorption maxima ( $\lambda_{\text{max}}$ ) in the range of 260-290 nm. The exact position and intensity of these bands will be influenced by the amino and carboxylic acid substituents.

## Chemical Properties and Reactivity

The chemical behavior of **6-Amino-1H-indole-4-carboxylic acid** is dictated by its three key functional components: the indole ring, the amino group, and the carboxylic acid group.

## Acid-Base Properties

This molecule is amphoteric, meaning it can act as both an acid and a base.

- Acidity: The carboxylic acid group (-COOH) is the primary acidic center.

- Basicity: The amino group (-NH<sub>2</sub>) is the primary basic center. The nitrogen atom of the indole ring is also weakly basic.

The interplay of these groups will determine the molecule's charge state at different pH values, which is a critical factor in its solubility, membrane permeability, and interaction with biological targets.

## Reactivity

- Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amidation, and reduction to an alcohol.
- Amino Group: The amino group can be acylated, alkylated, and can participate in the formation of Schiff bases.
- Indole Ring: The indole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution, primarily at the C3 position. However, the directing effects of the existing amino and carboxylic acid groups will influence the regioselectivity of such reactions.

## Stability and Storage

**6-Amino-1H-indole-4-carboxylic acid** should be stored in a well-ventilated place with the container tightly closed.<sup>[2]</sup> It is advisable to store it in a dry and cool environment, protected from light.<sup>[5]</sup> Indole derivatives can be sensitive to air and light, potentially leading to discoloration and degradation over time.

## Applications in Drug Discovery and Research

Indole-based compounds are a cornerstone of medicinal chemistry, with numerous approved drugs containing this scaffold. The specific substitution pattern of **6-Amino-1H-indole-4-carboxylic acid** makes it an attractive starting point for the synthesis of a variety of potential therapeutic agents.

Derivatives of indole-6-carboxylic acid have been investigated for their potential as antiproliferative agents, targeting receptors such as EGFR and VEGFR-2, which are often overexpressed in cancer.<sup>[6]</sup> The amino group at the 6-position provides a handle for further chemical modification to explore structure-activity relationships and optimize biological activity.

## Safety and Handling

Based on available safety data sheets for related compounds, **6-Amino-1H-indole-4-carboxylic acid** should be handled with care.

Hazard Statements:

- Harmful if swallowed.[[2](#)]
- Causes skin irritation.[[2](#)]
- Causes serious eye irritation.[[2](#)]
- May cause respiratory irritation.[[2](#)]

Precautionary Measures:

- Avoid breathing dust/fume/gas/mist/vapors/spray.[[2](#)]
- Wash hands and any exposed skin thoroughly after handling.[[2](#)]
- Wear protective gloves, protective clothing, eye protection, and face protection.[[2](#)]
- Use only outdoors or in a well-ventilated area.[[2](#)]
- Store in a well-ventilated place and keep the container tightly closed.[[2](#)]

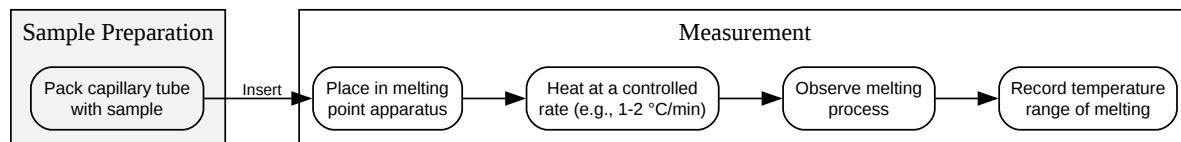
In case of exposure, follow standard first-aid procedures and seek medical attention if symptoms persist.[[2](#)]

## Experimental Protocols

The following are generalized protocols for determining the key physicochemical properties of **6-Amino-1H-indole-4-carboxylic acid**. These should be adapted based on available equipment and specific experimental conditions.

## Determination of Melting Point

The melting point can be determined using a standard melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.



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Caption: Workflow for melting point determination.

## Determination of Solubility

The solubility can be determined by the shake-flask method.

Step-by-step methodology:

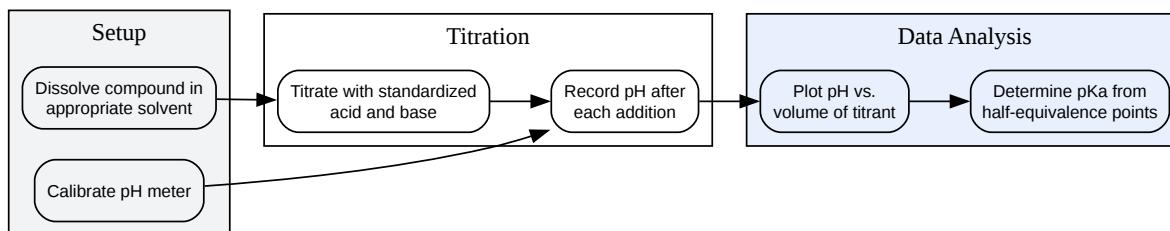
- Add an excess amount of **6-Amino-1H-indole-4-carboxylic acid** to a known volume of the solvent (e.g., water, ethanol, DMSO, methanol) in a sealed container.
- Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- After equilibration, allow any undissolved solid to settle.
- Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
- Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
- Calculate the solubility in units of mg/mL or mol/L.

## Determination of pKa

The pKa can be determined by potentiometric titration or UV-Vis spectroscopy.

Potentiometric Titration Method:

- Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water with a co-solvent if necessary).
- Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH), while monitoring the pH with a calibrated pH meter.
- Plot the pH of the solution against the volume of titrant added.
- The pKa values correspond to the pH at the half-equivalence points on the titration curve.



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Caption: Workflow for pKa determination by potentiometric titration.

## Acquisition of NMR Spectra

<sup>1</sup>H and <sup>13</sup>C NMR:

- Dissolve an appropriate amount of the compound (typically 5-10 mg for <sup>1</sup>H, 20-50 mg for <sup>13</sup>C) in a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CD<sub>3</sub>OD).
- Transfer the solution to a clean NMR tube.
- Acquire the spectra on an NMR spectrometer, following standard operating procedures for shimming, tuning, and setting acquisition parameters.

- Process the raw data (Fourier transform, phase correction, baseline correction) to obtain the final spectrum.

## Conclusion

**6-Amino-1H-indole-4-carboxylic acid** is a valuable heterocyclic building block with a rich chemical profile. Its amphoteric nature and the presence of multiple reactive sites offer numerous possibilities for chemical derivatization. While experimental data for some of its physical properties are not readily available in the public domain, this guide provides a framework for its characterization and utilization in a research setting. The provided protocols and an understanding of its expected properties will aid researchers in harnessing the potential of this compound in the development of novel molecules with therapeutic applications.

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